molecular formula C30H31N5O2 B14994187 8-((dibenzylamino)methyl)-7-(2,5-dimethylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

8-((dibenzylamino)methyl)-7-(2,5-dimethylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B14994187
M. Wt: 493.6 g/mol
InChI Key: NKQHRNPBECWKCE-UHFFFAOYSA-N
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Description

“8-((dibenzylamino)methyl)-7-(2,5-dimethylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” is a complex organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-((dibenzylamino)methyl)-7-(2,5-dimethylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of the dibenzylamino and dimethylbenzyl groups through nucleophilic substitution or other suitable reactions. Common reagents used in these steps include alkyl halides, amines, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

“8-((dibenzylamino)methyl)-7-(2,5-dimethylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and cellular processes.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use as a precursor in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “8-((dibenzylamino)methyl)-7-(2,5-dimethylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, modulating signaling pathways, or altering the structure and function of biomolecules. Detailed studies would be required to elucidate these mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine compound found in chocolate with mild stimulant effects.

    Adenine: A fundamental component of nucleotides in DNA and RNA.

Uniqueness

“8-((dibenzylamino)methyl)-7-(2,5-dimethylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other purine derivatives

Properties

Molecular Formula

C30H31N5O2

Molecular Weight

493.6 g/mol

IUPAC Name

8-[(dibenzylamino)methyl]-7-[(2,5-dimethylphenyl)methyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C30H31N5O2/c1-21-14-15-22(2)25(16-21)19-35-26(31-28-27(35)29(36)32-30(37)33(28)3)20-34(17-23-10-6-4-7-11-23)18-24-12-8-5-9-13-24/h4-16H,17-20H2,1-3H3,(H,32,36,37)

InChI Key

NKQHRNPBECWKCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=NC3=C2C(=O)NC(=O)N3C)CN(CC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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